2-(2-Methylpropyl)-1-(propan-2-yl)piperazine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-11-8-12-5-6-13(11)10(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
QJQFPNVTLFVFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1C(C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution on Halogenated Precursors
Preparation of 1,4-dichloropiperazine : Starting from commercially available piperazine, selective chlorination at the nitrogen positions yields 1,4-dichloropiperazine.
Substitution with alkyl Grignard reagents : The dichloropiperazine undergoes nucleophilic substitution with Grignard reagents derived from 2-methylpropyl (isobutyl) and propan-2-yl (isopropyl) halides or magnesium reagents. This introduces the respective alkyl groups onto the nitrogen atoms.
Reaction conditions : Typically performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control regioselectivity and prevent over-alkylation.
Advantages : High regioselectivity and straightforward reaction pathway.
Limitations : Requires careful control of reaction conditions to prevent polyalkylation.
Method B: Reductive Alkylation of Piperazine
Formation of iminium intermediates : Piperazine reacts with aldehydes or ketones corresponding to the desired substituents (acetone for propan-2-yl, isobutyraldehyde for 2-methylpropyl) under acidic or neutral conditions to form iminium ions.
Reduction step : The iminium intermediates are reduced using hydride donors such as sodium borohydride or catalytic hydrogenation to yield the substituted piperazine.
Advantages : Mild conditions and high selectivity for mono-substitution.
Limitations : Possible formation of di-substituted products requiring purification.
Method C: Multi-step Synthesis via Precursor Functionalization
Synthesis of N-protected amino alcohols : Starting from amino acids or amino alcohols, functional groups are introduced to facilitate cyclization.
Cyclization to form the piperazine ring : Under dehydrating conditions, the precursor undergoes cyclization to form the piperazine core with protected substituents.
Deprotection and alkylation : Final steps involve removing protecting groups and alkylating the nitrogen atoms with suitable alkyl halides or via carbamate intermediates.
Advantages : Precise control over substitution pattern and functional groups.
Limitations : Multi-step process with possible low overall yield.
Optimization and Variations
Recent patents and research articles have described optimized protocols involving:
- Use of carbamate intermediates to introduce substituents selectively.
- Catalytic hydrogenation for reducing intermediates.
- Use of triphosgene or phosgene derivatives for carbamate formation, enhancing selectivity.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Piperazine, halogenated alkyls | Grignard reagents, thionyl chloride | Nucleophilic substitution | High regioselectivity | Over-alkylation risk |
| B | Piperazine, aldehydes/ketones | Hydride donors | Reductive alkylation | Mild conditions | Possible di-substitution |
| C | Amino alcohols, carbamates | Triphosgene, alkyl halides | Cyclization and alkylation | Precise substitution | Multi-step, low yield |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine.
Reduction: Reduced derivatives with hydrogen atoms replacing the alkyl groups.
Substitution: Alkylated or arylated piperazine derivatives.
Scientific Research Applications
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Bulkiness and Lipophilicity : The target compound’s tert-butyl and isopropyl groups increase lipophilicity compared to hydroxylated analogs like HEHPP, likely affecting membrane permeability and metabolic stability .
- Electronic Effects : Aryl and sulfonyl substituents (e.g., in ) introduce electron-withdrawing or donating groups, modulating receptor binding and activity.
Physicochemical Properties
Implications : The target’s low solubility may limit bioavailability but enhance CNS penetration, whereas HEHPP’s solubility suits industrial applications like gas absorption .
Pharmacological Activities
SAR Insights :
- Alkyl vs. Aryl Substituents : Bulky alkyl groups (target) may favor CNS targets due to blood-brain barrier penetration, while aryl groups (e.g., ) enhance receptor specificity.
- Functional Groups : Sulfonyl or carbonyl moieties (e.g., ) introduce polarity, redirecting activity to peripheral targets like coagulation factors.
Biological Activity
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, particularly focusing on its anti-tubercular and antifungal activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A series of substituted piperazines were synthesized and tested for their anti-tubercular properties. Among these, certain derivatives exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6a | 1.35 | Active |
| 6e | 2.18 | Active |
| 7e | 3.73 | Moderate |
The most active compounds were also evaluated for cytotoxicity against HEK-293 cells, showing low toxicity, which is promising for therapeutic applications .
Antifungal Activity
In another study focusing on alkylated piperazines and their hybrids with azole compounds, it was found that these derivatives displayed broad-spectrum antifungal activity against various strains of Candida and Aspergillus. The mechanism of action was primarily through the disruption of the ergosterol biosynthetic pathway by inhibiting the 14α-demethylase enzyme .
| Compound Type | Target Fungi | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Alkylated Piperazines | C. albicans | <0.5 | High |
| Piperazine-Azole Hybrids | A. flavus | <0.5 | High |
These findings underscore the importance of structural modifications in enhancing antifungal efficacy while minimizing hemolytic activity compared to existing treatments like voriconazole .
The biological activity of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Inhibition of Enzymes : The compound interacts with key enzymes involved in metabolic pathways, such as phospholipase A2, which is implicated in drug-induced phospholipidosis . This inhibition can lead to altered lipid metabolism within cells.
- Receptor Modulation : Piperazine derivatives are known to interact with various receptors, which may contribute to their pharmacological effects. For instance, binding studies have indicated interactions with kinase receptors, which are critical in cell signaling pathways .
Case Studies
- Anti-Tubercular Efficacy : In a study evaluating new piperazine derivatives against Mycobacterium tuberculosis, several compounds were synthesized and tested for their inhibitory concentrations. The findings suggested that modifications to the piperazine ring significantly enhanced anti-tubercular activity while maintaining low cytotoxicity levels in human cell lines .
- Antifungal Screening : A comprehensive evaluation of alkylated piperazines showed promising results against azole-resistant fungal strains. The study demonstrated that these compounds could effectively inhibit fungal growth without causing significant toxicity to mammalian cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine, and how do reaction conditions influence yield?
- Methodology : Key steps include alkylation of piperazine cores using reagents like propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients). Reaction time (6–7 hours) and stoichiometric ratios (e.g., 1:1.2 piperazine:alkylating agent) critically impact yield . Alternative routes involve acyl chloride intermediates and bromination steps for aryl-substituted derivatives .
Q. How is structural purity confirmed, and what analytical techniques are essential?
- Methodology : Use a combination of elemental analysis, ¹H/¹³C NMR (to confirm substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For chiral resolution, HPLC with chiral columns and GC-MS are recommended . IR spectroscopy aids in functional group identification (e.g., carbonyl or amine stretches) .
Q. What in vitro models are suitable for preliminary toxicity and biological activity assessment?
- Methodology : Toxicity screening via cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) at concentrations ≤100 µM. For biological activity, use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or platelet aggregation tests for antiplatelet effects. Note that β-cyclodextrin modifications reduce toxicity but may lower activity .
Q. How do structural modifications (e.g., substituent position) affect pharmacological activity?
- Methodology : Compare analogs with varying alkyl/aryl groups (e.g., phenylpropionyl vs. phenoxyethyl radicals). For example, sulfur-containing derivatives show enhanced local anesthetic activity, while bulky substituents (e.g., 2-methylpropyl) may reduce membrane permeability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting specific biological pathways?
- Methodology : Use systematic substitutions (e.g., fluorobenzyl, naphthyl) to probe receptor binding. For T-type calcium channel blockade (analgesic applications), prioritize derivatives with hydrophobic substituents at the piperazine N-1 position. Validate via electrophysiology or inflammatory pain models .
Q. What computational strategies predict biological activity and guide synthesis?
- Methodology : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. For renin inhibitors, keto-piperazine derivatives show higher bioavailability; use molecular docking (AutoDock Vina) to assess interactions with catalytic aspartic acid residues . Validate predictions with in vitro IC₅₀ assays .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Investigate structural nuances (e.g., β-cyclodextrin inclusion complexes reducing toxicity but masking active sites). Cross-reference spectral data (e.g., NMR shifts for stereoisomers) and assay conditions (e.g., pH-dependent solubility). Reproduce experiments using standardized protocols .
Q. What advanced techniques characterize supramolecular interactions in piperazine derivatives?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to map van der Waals interactions in inclusion complexes. Thermal stability studies (TGA/DSC) reveal decomposition patterns, while X-ray crystallography resolves guest-host geometries critical for CO₂ capture or antibiotic design .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
